molecular formula C6H13K2NO9V B11936208 Dipotassium bisperoxo (picolinato)oxovanadate (V)

Dipotassium bisperoxo (picolinato)oxovanadate (V)

Cat. No.: B11936208
M. Wt: 372.31 g/mol
InChI Key: WVBWLFCUGGODSA-UHFFFAOYSA-L
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Description

The compound Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate, commonly referred to as bpV(pic), is a bisperoxovanadium compound. It is known for its potent inhibitory effects on protein tyrosine phosphatases, particularly the phosphatase and tensin homolog (PTEN), which is a tumor suppressor phosphatase involved in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of picolinic acid. The reaction is typically carried out in an aqueous medium, and the product is isolated as a dihydrate .

Industrial Production Methods

While specific industrial production methods for Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate are not widely documented, the synthesis generally follows the laboratory preparation methods with scaling up of the reaction conditions to accommodate larger quantities.

Chemical Reactions Analysis

Types of Reactions

Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate include hydrogen peroxide, picolinic acid, and various reducing agents. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions may produce vanadium(IV) or vanadium(III) species .

Scientific Research Applications

Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate has a wide range of scientific research applications, including:

Mechanism of Action

Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate exerts its effects by inhibiting protein tyrosine phosphatases, particularly PTEN. This inhibition leads to the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism. The compound’s insulin-mimetic properties are attributed to its ability to activate insulin receptor kinase, leading to increased glucose uptake and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium Bisperoxo (phenanthroline) oxovanadate (V) dihydrate (bpV(phen))
  • Dipotassium Bisperoxo (hydroxypicolinato) oxovanadate (V) dihydrate (bpV(HOpic))
  • VO-OHpic trihydrate

Uniqueness

Dipotassium Bisperoxo (picolinato) oxovanadate (V) dihydrate is unique due to its high selectivity for PTEN inhibition compared to other bisperoxovanadium compounds. This selectivity makes it a preferred inhibitor in studies involving PTEN and related signaling pathways .

Properties

Molecular Formula

C6H13K2NO9V

Molecular Weight

372.31 g/mol

IUPAC Name

dipotassium;hydrogen peroxide;pyridine-2-carboxylate;vanadium;hydroxide;dihydrate

InChI

InChI=1S/C6H5NO2.2K.2H2O2.3H2O.V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;/h1-4H,(H,8,9);;;2*1-2H;3*1H2;/q;2*+1;;;;;;/p-2

InChI Key

WVBWLFCUGGODSA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=NC(=C1)C(=O)[O-].O.O.[OH-].OO.OO.[K+].[K+].[V]

Origin of Product

United States

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